![molecular formula C24H20FN3O4S B14115317 3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluoro-3-methylphenyl and benzoxazinyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or halogen substituents.
Scientific Research Applications
3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can involve pathways related to cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler hydrocarbon with different applications, primarily as a solvent.
Thermal Grizzly Aeronaut: A thermal compound used in electronics, showcasing different functional properties.
Lemon Balm: Contains phenolic compounds with distinct biological activities.
Biological Activity
The compound 3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and data.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A benzoxazine moiety.
- A fluorinated aromatic substituent.
This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds with similar structures can inhibit cancer cell proliferation across various cell lines, including breast and colorectal cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10 | Induces apoptosis |
Compound B | HT29 (Colorectal) | 5 | Cell cycle arrest |
Antimicrobial Activity
Compounds related to thieno[3,2-d]pyrimidines have shown promising antimicrobial activity:
- Antibacterial assays revealed that certain derivatives have significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal properties .
Compound | Bacteria Type | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 15 |
Compound D | Escherichia coli | 30 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the benzoxazine moiety has been documented:
- In vivo studies indicate that these compounds can reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Effects : A study evaluated the anticancer effects of a thieno[3,2-d]pyrimidine derivative in a xenograft model of breast cancer. Results showed a reduction in tumor size by 50% compared to controls after 28 days of treatment.
- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial efficacy of a related compound against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics.
Properties
Molecular Formula |
C24H20FN3O4S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20FN3O4S/c1-14-3-6-20-19(11-14)26(8-9-32-20)21(29)13-27-18-7-10-33-22(18)23(30)28(24(27)31)16-4-5-17(25)15(2)12-16/h3-7,10-12H,8-9,13H2,1-2H3 |
InChI Key |
VQZZRQRMOOBSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=C(C=C5)F)C)SC=C4 |
Origin of Product |
United States |
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